molecular formula C18H22N2O B15112378 N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide

N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide

Cat. No.: B15112378
M. Wt: 282.4 g/mol
InChI Key: PGTYURBANDVOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-2-phenylethyl]-4-methylbenzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamide compounds are a broad class of molecules studied in various pharmacological and chemical contexts. Some structurally related compounds have been investigated for their activity on central nervous system targets . This product is provided for use in controlled laboratory settings by qualified researchers. It is strictly for in vitro research and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions and in accordance with all applicable local and international regulations. FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or any other human or veterinary procedures.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide

InChI

InChI=1S/C18H22N2O/c1-14-9-11-16(12-10-14)18(21)19-13-17(20(2)3)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,19,21)

InChI Key

PGTYURBANDVOPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-(dimethylamino)-2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets within the target molecules, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Benzamide Substituent Side Chain Structure Pharmacological Activity Synthesis Method
N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide 4-methyl 2-(dimethylamino)-2-phenylethyl Unknown (hypothesized opioid) Not specified
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) 3,4-dichloro trans-2-(dimethylamino)cyclohexyl µ-opioid agonist (7.5× morphine) Traditional synthesis
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-nitro 2,2-diphenylethyl Bio-functional hybrid Mechanosynthesis
4-(Dimethylamino)-N-(2-hydroxyphenyl)benzamide 4-dimethylamino 2-hydroxyphenyl Not specified Not specified
Key Observations:

Substituent Effects: Electron-Donating vs. In contrast, the 3,4-dichloro (U-47700) and 4-nitro (N-(2,2-diphenylethyl)-4-nitrobenzamide) groups are electron-withdrawing, which may increase reactivity or polar interactions . Hydrogen Bonding: The 2-hydroxyphenyl group in 4-(dimethylamino)-N-(2-hydroxyphenyl)benzamide introduces hydrogen-bonding capacity, absent in the target compound, which could improve solubility or target specificity .

Side Chain Modifications: Phenylethyl vs. Diphenylethyl vs. Phenylethyl: The 2,2-diphenylethyl group in N-(2,2-diphenylethyl)-4-nitrobenzamide introduces steric hindrance, which may limit membrane permeability compared to the target compound’s single phenyl group .

Opioid Receptor Affinity
  • U-47700 : Demonstrates high µ-opioid receptor selectivity (7.5× morphine potency) due to its dichloro substituents and cyclohexyl side chain, which optimize hydrophobic interactions .
  • Target Compound : The 4-methyl and phenylethyl groups may reduce potency compared to U-47700 but improve metabolic stability due to decreased electrophilicity.

Physicochemical Properties

Property Target Compound U-47700 N-(2,2-Diphenylethyl)-4-nitrobenzamide
Molecular Weight ~312.4 g/mol (estimated) 343.3 g/mol 376.4 g/mol
LogP (Lipophilicity) Moderate (phenylethyl) High (cyclohexyl + Cl) Very high (diphenylethyl + NO₂)
Hydrogen Bond Acceptors 3 4 4

Biological Activity

N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide, also known as a member of the benzamide class, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a dimethylamino group and a phenylethyl side chain, which may influence its interaction with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2OC_{18}H_{24}N_2O, with a molecular weight of approximately 284.40 g/mol. The compound features a benzamide core substituted with a dimethylamino group and a phenylethyl moiety, contributing to its distinct biological properties.

Property Details
Molecular FormulaC18H24N2OC_{18}H_{24}N_2O
Molecular Weight284.40 g/mol
Structural FeaturesBenzamide core, dimethylamino, phenylethyl side chain

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, research has shown that compounds with similar structures can inhibit key proteins involved in cancer cell proliferation and apoptosis. The compound's ability to modulate pathways associated with tumor growth suggests its potential as a therapeutic agent in oncology.

Case Study: Inhibition of Tumor Growth

In a study investigating various benzamide derivatives, this compound demonstrated significant in vitro activity against several cancer cell lines. The IC50 values for tumor inhibition were found to be in the low micromolar range, indicating effective potency against cancer cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It has been suggested that the dimethylamino group plays a crucial role in binding affinity to target proteins involved in cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzamide derivatives. Modifications to the substituents on the benzamide core can lead to variations in potency and selectivity for specific targets.

Modification Effect on Activity
Para-substitution on benzamideRetains activity
Ortho-substitutionSignificant reduction in potency (up to 70-fold)
Alteration of side chainsCan enhance or diminish effectiveness

Pharmacokinetics

Pharmacokinetic studies are essential for determining the viability of this compound as a therapeutic agent. Early investigations have shown that the compound exhibits favorable absorption and distribution characteristics, with moderate metabolic stability observed in liver microsome assays.

Metabolism Studies

Metabolite profiling has revealed several metabolites formed during hepatic metabolism, which may contribute to both efficacy and toxicity profiles. Further research is required to elucidate these pathways fully.

Q & A

Q. What are the standard synthetic routes for N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step nucleophilic substitutions starting from benzoyl chloride derivatives. Key steps include introducing dimethylamino and phenylethyl groups via amine alkylation. Optimization focuses on solvent choice (e.g., anhydrous dichloromethane), temperature control (0–25°C), and catalysts like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and structural confirmation by 1H^1H-NMR and IR spectroscopy are critical .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

1H^1H- and 13C^{13}C-NMR are primary for verifying backbone connectivity and substituent placement. IR spectroscopy confirms amide C=O stretching (~1650 cm1^{-1}). X-ray crystallography, when feasible, resolves spatial arrangements, such as intramolecular C–H···N interactions stabilizing the dimethylamino group .

Q. How does the dimethylaminoethyl moiety influence the compound’s physicochemical properties?

The dimethylamino group enhances solubility in polar solvents (e.g., DMSO) and impacts basicity (pKa_a ~8–9). Its electron-donating effect may alter reactivity in electrophilic substitutions. Computational studies (e.g., DFT) model charge distribution and hydrogen-bonding potential .

Advanced Research Questions

Q. What strategies address low yields in the final alkylation step during synthesis?

Low yields often arise from steric hindrance at the phenylethyl site. Strategies include:

  • Using bulky bases (e.g., LDA) to deprotonate the amine.
  • Microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Introducing protecting groups (e.g., Boc) for sensitive intermediates .

Q. How can researchers design assays to evaluate interactions with opioid receptors?

Radioligand binding assays (e.g., 3H^3H-naloxone displacement) quantify affinity for μ-opioid receptors (MOR). Functional assays (cAMP inhibition, β-arrestin recruitment) assess agonism/antagonism. Structural analogs with MOR binding data (e.g., U-47700) guide SAR studies .

Q. How should contradictory data on biological activity between in vitro and in vivo models be resolved?

Discrepancies may stem from metabolic instability (e.g., hepatic CYP450 breakdown) or poor blood-brain barrier penetration. Solutions:

  • Pharmacokinetic profiling (plasma half-life, tissue distribution).
  • Prodrug derivatization of the benzamide group to enhance bioavailability .

Q. What computational approaches predict the compound’s binding mode to novel targets?

Molecular docking (AutoDock Vina) models interactions with receptors like serotonin transporters. MD simulations (AMBER) assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity .

Q. Which formulation strategies mitigate solubility limitations in aqueous buffers?

Co-solvents (PEG-400, cyclodextrins) improve solubility. Salt formation (e.g., hydrochloride) via acid-base titration enhances stability. Nanoemulsions or liposomal encapsulation are alternatives for in vivo delivery .

Data Analysis and Interpretation

Q. How can researchers differentiate nonspecific binding from target-specific interactions in receptor studies?

Use competitive binding assays with excess cold ligand to quantify nonspecific binding. Negative controls (e.g., receptor knockout models) validate specificity. SPR or ITC measures binding kinetics (Kd_d, Kon_{on}/Koff_{off}) .

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?

Nonlinear regression (GraphPad Prism) fits data to sigmoidal curves, calculating IC50_{50} and Hill coefficients. Bootstrap resampling estimates confidence intervals. ANOVA compares potency across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.